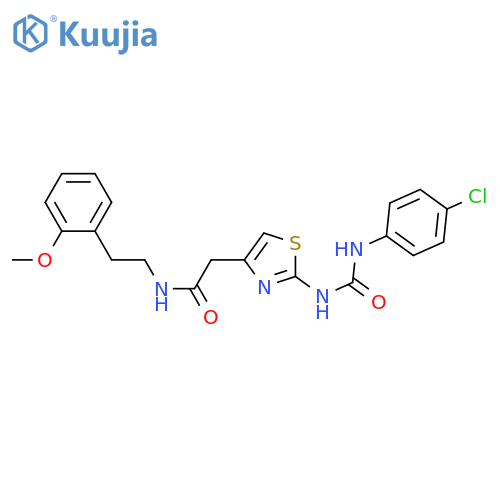Cas no 946325-90-2 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide)

946325-90-2 structure
商品名:2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide
- 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide
- 946325-90-2
- AKOS004944996
- F2096-0458
- 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
-
- インチ: 1S/C21H21ClN4O3S/c1-29-18-5-3-2-4-14(18)10-11-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-8-6-15(22)7-9-16/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28)
- InChIKey: YFMUXYZDHZWOCH-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=CC=C1OC)(=O)CC1=CSC(NC(=O)NC2=CC=C(Cl)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 444.1022894g/mol
- どういたいしつりょう: 444.1022894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2096-0458-15mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-50mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-75mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-10μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-1mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-100mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-10mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-2μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-5μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2096-0458-4mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
946325-90-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
946325-90-2 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide) 関連製品
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
